molecular formula C21H33N3O4 B2761999 Tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate CAS No. 2034353-27-8

Tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate

Cat. No. B2761999
CAS RN: 2034353-27-8
M. Wt: 391.512
InChI Key: BBPBYFAVYYGIFQ-UHFFFAOYSA-N
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Description

Tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate, also known as Boc-3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl carbamate, is a chemical compound used in scientific research. It is a type of carbamate compound that is commonly used in the synthesis of peptides and proteins.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate is a valuable building block in drug discovery. Its unique structure and functional groups make it suitable for designing novel pharmaceutical agents. Researchers explore its potential as a scaffold for developing active pharmaceutical ingredients (APIs) and bioactive molecules .

Heterocyclic Chemistry

This compound belongs to the class of N-heterocyclic amines. Pyrazole derivatives, like tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate, exhibit diverse physiological and pharmacological activities. Scientists investigate their reactivity, stability, and potential applications in drug design .

Reductive Amination

Reductive amination is a widely used method for constructing C–N bonds. Tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate can serve as a precursor in this process. Its operational simplicity and compatibility with various protocols make it attractive for industrial applications .

Organic Synthesis

Researchers employ tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate as a versatile intermediate in organic synthesis. Its reactivity allows for the preparation of complex molecules, including natural products and agrochemicals. The compound’s ease of workup and mild reaction conditions contribute to its popularity .

Building Blocks for Anilines

In palladium-catalyzed reactions, tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate participates in the synthesis of N-Boc-protected anilines. These anilines find applications in various chemical processes and material science .

Indazole Derivatives

Tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate serves as an intermediate in the preparation of 1H-indazole derivatives. These compounds exhibit diverse biological activities and are of interest in medicinal chemistry .

properties

IUPAC Name

tert-butyl N-[3-[[4-(4-methoxypiperidin-1-yl)benzoyl]amino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O4/c1-21(2,3)28-20(26)23-13-5-12-22-19(25)16-6-8-17(9-7-16)24-14-10-18(27-4)11-15-24/h6-9,18H,5,10-15H2,1-4H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPBYFAVYYGIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C1=CC=C(C=C1)N2CCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate

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